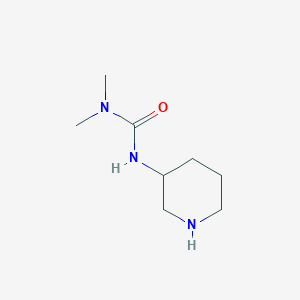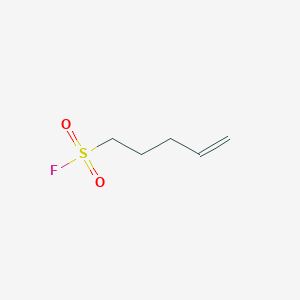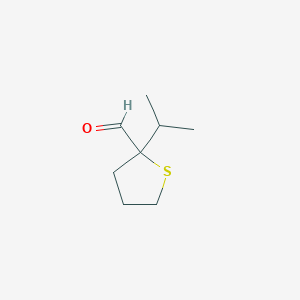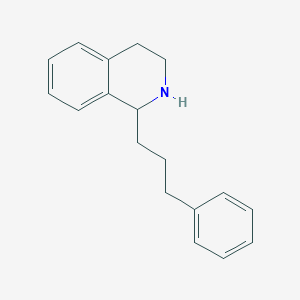
Ethanamine, 2,2-dichloro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2-dichloro-N-methyl- is a chemical compound with the molecular formula C3H7Cl2N. It is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2-dichloro-N-methyl- can be synthesized through several methods. One common method involves the reaction of methylamine with 1,1-dichloroethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2-dichloro-N-methyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2-dichloro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of ethanamine derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include ethanamine derivatives where chlorine atoms are replaced by other functional groups.
Oxidation: Products include various oxidized forms of ethanamine.
Reduction: Products include partially or fully dechlorinated ethanamine derivatives.
Applications De Recherche Scientifique
Ethanamine, 2,2-dichloro-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of ethanamine, 2,2-dichloro-N-methyl- involves its interaction with various molecular targets. The compound can act as an alkylating agent, where it transfers alkyl groups to nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This can lead to modifications in the structure and function of these molecules, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2-chloro-N,N-dimethyl-: Similar structure but with only one chlorine atom.
Ethanamine, N-methyl-: Lacks chlorine atoms, making it less reactive.
Ethanamine, 2,2-dimethoxy-N-methyl-: Contains methoxy groups instead of chlorine atoms.
Uniqueness
Ethanamine, 2,2-dichloro-N-methyl- is unique due to its two chlorine atoms, which confer higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
16521-25-8 |
|---|---|
Formule moléculaire |
C3H7Cl2N |
Poids moléculaire |
128.00 g/mol |
Nom IUPAC |
2,2-dichloro-N-methylethanamine |
InChI |
InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3 |
Clé InChI |
GXMBXAFPYICUDZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)







![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)


